molecular formula C11H16F3N3O2 B1446549 tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1446786-36-2

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B1446549
CAS No.: 1446786-36-2
M. Wt: 279.26 g/mol
InChI Key: DAQDUHOHFXLSIG-UHFFFAOYSA-N
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Description

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyrazole ring, and a trifluoromethyl group

Mechanism of Action

Preparation Methods

The synthesis of tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyrazole derivative that contains a trifluoromethyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

  • tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)amine
  • tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)ether
  • tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)thioether

These compounds share a similar core structure but differ in the functional groups attached to the pyrazole ring. The presence of different functional groups can significantly alter their chemical properties and applications .

Biological Activity

tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as drugs. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H16F3N3O2C_{12}H_{16}F_3N_3O_2, with a molecular weight of 303.27 g/mol. The presence of the trifluoromethyl group (–CF₃) is significant as it often contributes to increased lipophilicity and metabolic stability in biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃N₃O₂
Molecular Weight303.27 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances its ability to form stable interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Interaction with Biological Targets

Research indicates that compounds containing pyrazole rings can interact with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors in the central nervous system, influencing neurotransmitter activity.

Biological Activity Studies

Several studies have investigated the biological activities associated with pyrazole derivatives similar to this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyrazole compounds, demonstrating significant inhibitory effects against various bacterial strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial activity due to increased membrane permeability and interaction with microbial enzymes .

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit antioxidant properties. For example, compounds similar to this compound were tested using DPPH radical scavenging assays, revealing their potential in protecting cells from oxidative stress .

Case Studies

  • Inhibition of Enzymatic Activity : A study focusing on a series of pyrazole derivatives found that certain compounds significantly inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. This suggests potential applications in anti-inflammatory therapies .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of similar pyrazole compounds against neurodegenerative diseases by modulating glutamate receptors, indicating their potential use in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

tert-butyl N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(2,3)19-9(18)15-6-7-5-8(11(12,13)14)17(4)16-7/h5H,6H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDUHOHFXLSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115785
Record name Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446786-36-2
Record name Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446786-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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